2-cyclopropylsulfonyl-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,2-dimethylpropanamide
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Overview
Description
2-cyclopropylsulfonyl-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,2-dimethylpropanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a cyclopropylsulfonyl group, a dimethylamino-substituted pyrimidine ring, and a dimethylpropanamide moiety, making it structurally complex and functionally versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropylsulfonyl-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,2-dimethylpropanamide typically involves multiple steps:
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Formation of the Pyrimidine Intermediate: : The initial step often involves the synthesis of the 2-(dimethylamino)pyrimidine-5-carbaldehyde. This can be achieved through the reaction of 2-chloropyrimidine with dimethylamine under basic conditions.
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Sulfonylation: : The cyclopropylsulfonyl group is introduced via a sulfonylation reaction. Cyclopropylsulfonyl chloride reacts with the pyrimidine intermediate in the presence of a base such as triethylamine to form the sulfonylated product.
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Amidation: : The final step involves the amidation of the sulfonylated intermediate with N,2-dimethylpropanamide. This reaction can be facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropylsulfonyl group, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the pyrimidine ring or the sulfonyl group, potentially yielding amines or thiols, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Nucleophiles: Alkyl halides or aryl halides for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted pyrimidines.
Scientific Research Applications
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Medicinal Chemistry: : It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
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Biological Research: : The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
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Industrial Chemistry: : It may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-cyclopropylsulfonyl-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,2-dimethylpropanamide would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropylsulfonyl-N-[[2-(methylamino)pyrimidin-5-yl]methyl]-N,2-dimethylpropanamide
- 2-cyclopropylsulfonyl-N-[[2-(ethylamino)pyrimidin-5-yl]methyl]-N,2-dimethylpropanamide
Uniqueness
Compared to similar compounds, 2-cyclopropylsulfonyl-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,2-dimethylpropanamide may exhibit unique properties due to the presence of the dimethylamino group, which can influence its electronic properties and reactivity. This could result in distinct biological activities and chemical behaviors, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-cyclopropylsulfonyl-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-15(2,23(21,22)12-6-7-12)13(20)19(5)10-11-8-16-14(17-9-11)18(3)4/h8-9,12H,6-7,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTRFEFSMPRUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CC1=CN=C(N=C1)N(C)C)S(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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